![molecular formula C19H13N3O5S B2944784 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-nitrobenzamide CAS No. 922004-03-3](/img/structure/B2944784.png)
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-nitrobenzamide
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Overview
Description
“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-nitrobenzamide” is a compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry. It is a part of the thiazole derivatives, which are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-nitrobenzamide”, often involves the condensation of various organic halides . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized by Karuvalam et al. and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and depend on the substituents on the thiazole ring . For instance, Abdel-Wahab et al. reported the synthesis of a series of benzofuranyl nitro arylbutanones and benzofuranyl dihydro aryl thiazolyl pyrazole derivatives .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including the compound , have shown significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various types of cancer cells such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Inhibition of AKT Signaling Pathway
In vitro testing against lung adenocarcinoma cells (A549) indicated that similar compounds successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication .
Antimicrobial Activity
The benzofuran scaffold has been identified as an emerging structure for antimicrobial agents. Substituents on the benzofuran structure, particularly at the 4-position with halogens or hydroxyl groups, have shown good antimicrobial activity .
Therapeutic Potential
Benzofurans are involved in various clinical drugs due to their unique therapeutic potentials. They have been confirmed to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit various biological activities . For instance, some benzofuran derivatives have been found to exhibit antiviral activity .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, indicating that they can have significant molecular and cellular effects .
Future Directions
The future directions for research on “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-nitrobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields of research and industry. This could include the development of new therapeutic agents, given the wide range of biological activities exhibited by thiazole derivatives .
properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-26-12-6-7-16-11(8-12)9-17(27-16)14-10-28-19(20-14)21-18(23)13-4-2-3-5-15(13)22(24)25/h2-10H,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUSOPHYSNFNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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